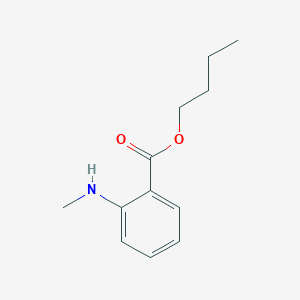
Butyl 2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(methylamino)benzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MBBA. This compound is of significant interest to researchers due to its unique chemical properties and potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of butyl 2-(methylamino)benzoate is not fully understood. However, it is believed to interact with lipids in biological membranes, altering their structure and function. This can lead to changes in cellular processes and signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of butyl 2-(methylamino)benzoate are complex and varied. Studies have shown that it can alter the fluidity and permeability of biological membranes, affecting the function of membrane-bound proteins and enzymes. Additionally, it has been shown to modulate ion channels and alter the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butyl 2-(methylamino)benzoate in laboratory experiments include its ability to selectively interact with biological membranes and its fluorescent properties, which make it a useful tool for imaging studies. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving butyl 2-(methylamino)benzoate. One area of interest is the development of new fluorescent probes based on this compound for use in imaging studies. Additionally, researchers are exploring the potential therapeutic applications of this compound in the treatment of various diseases, including cancer and neurological disorders. Finally, there is interest in understanding the mechanisms underlying the toxicity of this compound and developing safer alternatives for use in laboratory experiments.
Méthodes De Synthèse
The synthesis of butyl 2-(methylamino)benzoate involves the reaction of benzoic acid with butyl alcohol and thionyl chloride. This reaction produces butyl benzoate, which is then reacted with methylamine to yield butyl 2-(methylamino)benzoate. This process is relatively simple and can be carried out in a laboratory setting using standard equipment.
Applications De Recherche Scientifique
Butyl 2-(methylamino)benzoate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study the structure and function of biological membranes. Additionally, it has been used as a tool to investigate the role of lipids in various cellular processes, including signaling and transport.
Propriétés
Numéro CAS |
15236-34-7 |
|---|---|
Nom du produit |
Butyl 2-(methylamino)benzoate |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
butyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-15-12(14)10-7-5-6-8-11(10)13-2/h5-8,13H,3-4,9H2,1-2H3 |
Clé InChI |
FDQBIXWYPOVREH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=CC=C1NC |
SMILES canonique |
CCCCOC(=O)C1=CC=CC=C1NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



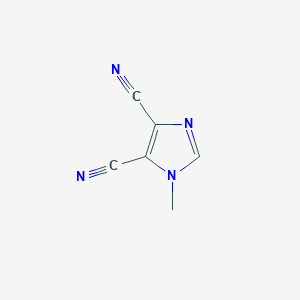
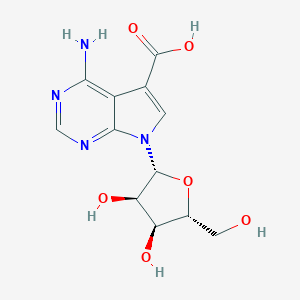
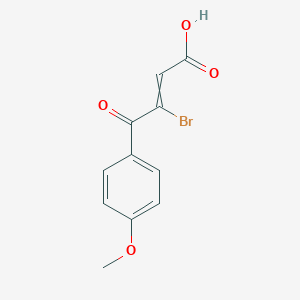
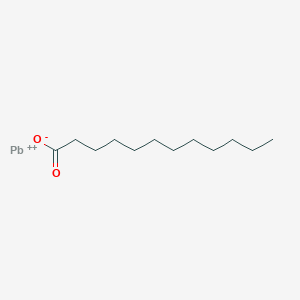
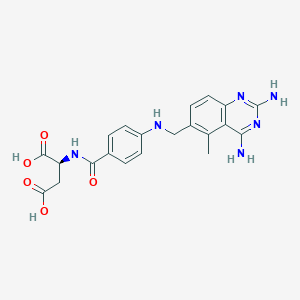
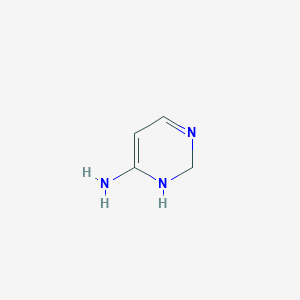
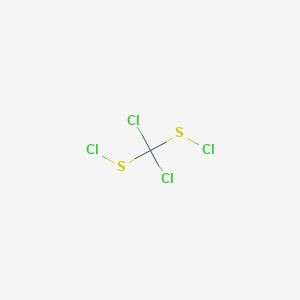
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
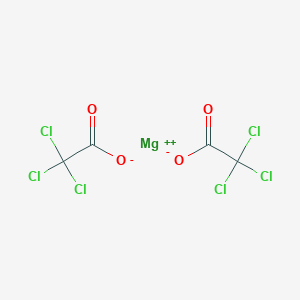
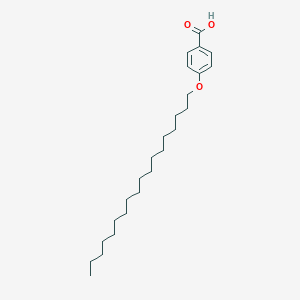

![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
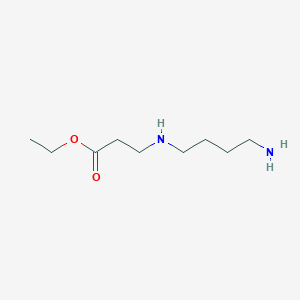
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)